N,N-dimethylglycine
Overview
Description
Synthesis Analysis
DMG can be synthesized from chloroacetic acid and dimethylamine under microwave irradiation. Optimal conditions include a material ratio of chloroacetic acid to dimethylamine of 1:3.0, microwave irradiation power of 500 W, a reaction temperature of 65℃, and a microwave irradiation time of 150 minutes, achieving a yield of 86.02% (Li Pi-gao, 2010).
Molecular Structure Analysis
The gas-phase structure of DMG has been extensively studied, revealing the presence of three conformers. The most stable conformer is stabilized by a bifurcated methyl-to-carbonyl weak intramolecular hydrogen bond, while the second-most stable conformer features a hydrogen bond between the hydroxyl group and the nitrogen atom. A third conformer exhibits a cis-carboxyl functional group. These structures underscore the flexibility and complex intramolecular interactions within DMG molecules (A. Lesarri et al., 2005).
Chemical Reactions and Properties
DMG participates in various chemical reactions, including its use as a ligand in palladium-catalyzed Heck reactions. It has been found to be a more powerful phosphine-free ligand than N,N-dimethylglycine, facilitating faster oxidative addition of an aryl halide to Pd, which is crucial for the Heck reaction to proceed efficiently (X. Cui et al., 2006).
Physical Properties Analysis
The study of DMG and its derivatives, such as its hemihydrate form, reveals insights into the effect of methylation on the glycine amino group. This methylation impacts the crystal structure, particularly the ability to form hydrogen-bonded 'head-to-tail' chains typical of amino acid crystal structures. The presence or absence of these chains influences the molecular packing and interactions within the crystal lattice (V. Minkov & E. Boldyreva, 2012).
Chemical Properties Analysis
The interaction of DMG with water and its hydration effects have been studied through FT-IR spectroscopy, revealing that DMG and its N-methylated derivatives exhibit unique hydration characteristics. The hydration of amino acids in their zwitterionic form allows a synchronized fluctuation of hydrogen bonding between the solute and water molecules, which has implications for the solute's reactivity and interactions in aqueous environments (Aneta Panuszko et al., 2011).
Scientific Research Applications
Neurological Applications : N,N-dimethylglycine and betaine may reduce seizures in mentally retarded patients by affecting homocysteine metabolism (Freed, 1984). Additionally, betaine, N,N-dimethylglycine, and sarcosine have shown effectiveness in reducing strychnine-induced seizures, suggesting anticonvulsant activity (Freed, 1985).
Agricultural and Veterinary Applications : It improves nutrient digestibility and reduces pulmonary hypertension syndrome in broiler hens (Kalmar et al., 2010) and is tolerated well in broiler diets without causing toxicity (Kalmar et al., 2011).
Chemical Analysis and Crystallography : It is used in the analysis of alcohols by electrospray ionization tandem mass spectrometry (Johnson, 2001) and in studying the effects of partial methylation on crystal structure (Minkov & Boldyreva, 2012).
Medical and Health Applications : It has been evaluated for effectiveness in autism and pervasive developmental disorder but showed no significant improvement compared to placebo (Kern et al., 2001). Furthermore, it enhances both humoral and cell-mediated immune responses, potentially benefiting individuals with diabetes and sickle cell disease (Graber et al., 1981).
Biochemical Research : Its deficiency may play a role in the development of diabetes (Magnusson et al., 2015), and its role in the formation of ‘active’ formaldehyde in dimethylglycine oxidase has been explored (Leys et al., 2003).
Biotechnology and Genetics : It is involved in betaine synthesis from glycine in cyanobacteria, with implications for osmoprotective synthesis (Waditee et al., 2003).
Reproductive Biology : It improves the in vitro development of bovine embryos by acting as an antioxidant (Takahashi et al., 2016).
Pharmaceutical Research : N,N-dimethyl-beta-alanine, related to N,N-dimethylglycine, is an efficient ligand for palladium-catalyzed Heck reactions, suggesting pharmaceutical applications (Cui et al., 2006).
Safety And Hazards
Future Directions
N,N-Dimethylglycine is being studied for its potential benefits in various conditions. For instance, it has been found to exert marked anti-inflammatory effects in various dermatitis models and activates human epidermal keratinocytes by increasing proliferation, migration, and growth factor release . It has also been used in a pilot study on patients with progressive multiple sclerosis, although no significant treatment effects were found .
properties
IUPAC Name |
2-(dimethylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5(2)3-4(6)7/h3H2,1-2H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDGPVCHZBVARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17647-86-8 (mono-potassium salt), 18319-88-5 (hydrochloride salt), 2491-06-7 (mono-hydrochloride) | |
Record name | N,N-Dimethylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6074336 | |
Record name | Glycine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dimethylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N,N-dimethylglycine | |
CAS RN |
1118-68-9 | |
Record name | N,N-Dimethylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1118-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-dimethylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Glycine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIMETHYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7797M4CPPA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dimethylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185.5 °C | |
Record name | N,N-dimethylglycine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dimethylglycine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000092 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.